N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a thiophene ring, a benzofuran moiety, and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step often involves Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Thiophene Ring: This can be done via a coupling reaction, such as Suzuki or Stille coupling, using thiophene-2-boronic acid or a similar reagent.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents, while nucleophilic substitutions may use organolithium or Grignard reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound, such as halogenated, hydroxylated, or aminated products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiophene rings can engage in π-π stacking interactions, while the chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
- N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide
- N-[2-(4-fluorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide
- N-[2-(4-bromobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide
Comparison: Compared to similar compounds, N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is unique due to the specific positioning of the chlorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s ability to interact with biological targets through halogen bonding, potentially leading to higher potency or selectivity in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3S/c1-12-16-11-15(23-21(25)18-3-2-10-27-18)8-9-17(16)26-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFZBEXQCQFHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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